molecular formula C12H20ClN5 B15111327 N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15111327
M. Wt: 269.77 g/mol
InChI Key: RSEDKOCIZVINSP-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and ethyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with an alkylating agent such as ethyl bromide in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine is unique due to its dual pyrazole ring structure with specific methyl and ethyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-12(6-9(2)15-17)13-7-11-8-14-16(4)10(11)3;/h6,8,13H,5,7H2,1-4H3;1H

InChI Key

RSEDKOCIZVINSP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

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